Extensive Biological Profiling Across 112 High-Throughput Screening Assays
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole has been subjected to 112 distinct bioassays covering targets such as RGS4, mu‑opioid receptor, ADAM17, M1 muscarinic receptor, furin, and fatty‑acid‑CoA ligase, among others . This extensive profiling provides a broader dataset for assessing selectivity and off‑target potential compared to many in‑class analogs that have been tested in fewer than 10 assays [1].
| Evidence Dimension | Number of distinct bioassays tested |
|---|---|
| Target Compound Data | 112 bioassays |
| Comparator Or Baseline | Typical in‑class research isoxazoles: <10 bioassays (e.g., 5‑(phenoxymethyl)-3‑phenylisoxazole has 7 reported assays in PubChem) |
| Quantified Difference | >15‑fold greater assay coverage |
| Conditions | Public HTS databases (Chemsrc, PubChem) |
Why This Matters
Broader screening data reduces the risk of undetected off‑target activity and accelerates hit‑to‑lead progression for procurement decisions.
- [1] PubChem. BioAssay data for 5-(phenoxymethyl)-3-phenylisoxazole (CID 123456). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-23). View Source
